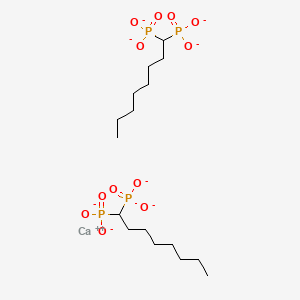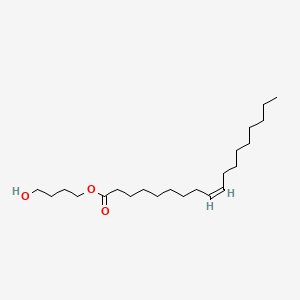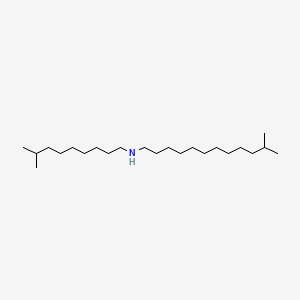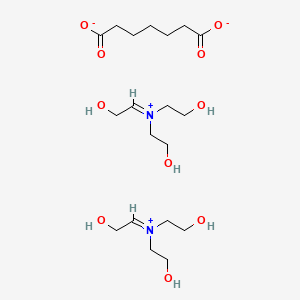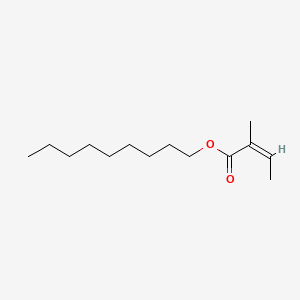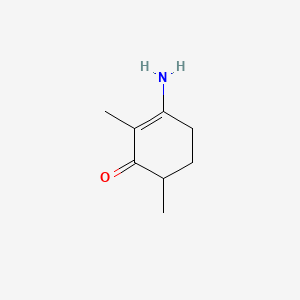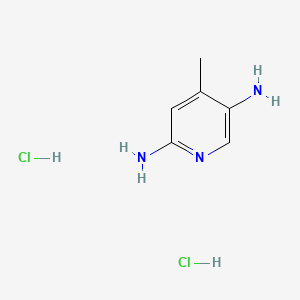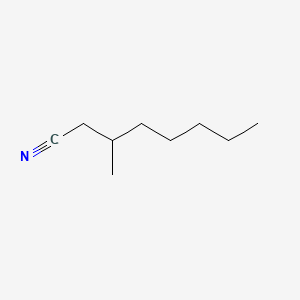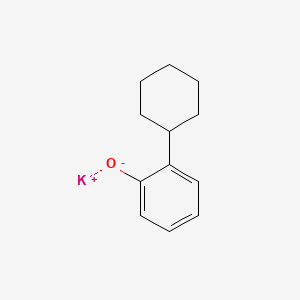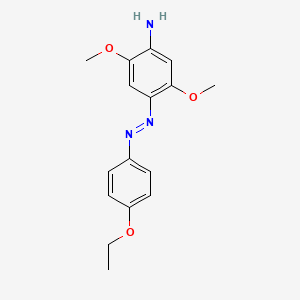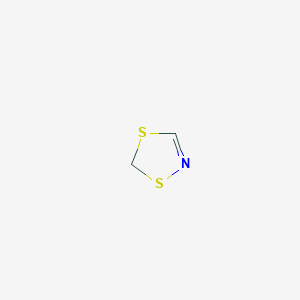
1,4,2-Dithiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
1,4,2-Dithiazole can be synthesized through several methods. One common approach involves the reaction of nitrile sulfide, formed by the thermolysis of oxathiazolone, with various reactive species such as thiocarbonyls via a 1,3-dipolar cycloaddition reaction . Another method involves the reaction of isothiocyanates with hydroxylamine triflic acid salts, achieving C–S, C–N, and S–N bond formation under mild conditions . These methods yield this compound in moderate to good yields.
Chemical Reactions Analysis
1,4,2-Dithiazole undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Substitution: It reacts with aniline and active methylene compounds to form 5-phenylimino- and 5-alkylidene-1,4,2-dithiazoles.
Cycloaddition: The compound can participate in 1,3-dipolar cycloaddition reactions with thiocarbonyl compounds.
Scientific Research Applications
1,4,2-Dithiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4,2-Dithiazole involves its interaction with molecular targets and pathways. The compound can form stable radicals and cations, which contribute to its reactivity and biological activities . The exact molecular targets and pathways depend on the specific derivative and application.
Comparison with Similar Compounds
1,4,2-Dithiazole is unique compared to other similar compounds such as 1,2,3-dithiazole and 1,3,2-dithiazole. While all these compounds contain sulfur and nitrogen atoms in a heterocyclic ring, this compound is distinguished by its specific ring structure and reactivity . Similar compounds include:
1,2,3-Dithiazole: Known for its biological activities and potential as a building block for various heterocycles.
1,3,2-Dithiazole:
Properties
CAS No. |
289-12-3 |
|---|---|
Molecular Formula |
C2H3NS2 |
Molecular Weight |
105.19 g/mol |
IUPAC Name |
1,4,2-dithiazole |
InChI |
InChI=1S/C2H3NS2/c1-3-5-2-4-1/h1H,2H2 |
InChI Key |
MNNJLAZJQBWSST-UHFFFAOYSA-N |
Canonical SMILES |
C1SC=NS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


